N-benzyl-N'-(2-ethoxyphenyl)urea
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Overview
Description
N-benzyl-N’-(2-ethoxyphenyl)urea is an organic compound that belongs to the class of N-substituted ureas It is characterized by the presence of a benzyl group attached to one nitrogen atom and a 2-ethoxyphenyl group attached to the other nitrogen atom of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzyl-N’-(2-ethoxyphenyl)urea can be synthesized through a nucleophilic addition reaction of benzylamine and 2-ethoxyphenyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under mild conditions, and may require a catalyst to enhance the reaction rate .
Industrial Production Methods
In an industrial setting, the synthesis of N-substituted ureas, including N-benzyl-N’-(2-ethoxyphenyl)urea, can be achieved using a scalable and environmentally friendly method. One such method involves the nucleophilic addition of amines to potassium isocyanate in water, without the need for organic co-solvents . This method is advantageous due to its simplicity, mild reaction conditions, and high yield.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N’-(2-ethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The benzyl and 2-ethoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-benzyl-N’-(2-ethoxyphenyl)urea has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-benzyl-N’-(2-ethoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N-benzylurea: Similar in structure but lacks the 2-ethoxyphenyl group.
N-phenyl-N’-(2-ethoxyphenyl)urea: Similar but has a phenyl group instead of a benzyl group.
N-benzyl-N’-(2-methoxyphenyl)urea: Similar but has a methoxy group instead of an ethoxy group.
Uniqueness
N-benzyl-N’-(2-ethoxyphenyl)urea is unique due to the presence of both benzyl and 2-ethoxyphenyl groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-benzyl-3-(2-ethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-2-20-15-11-7-6-10-14(15)18-16(19)17-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMDZZRJKGDQND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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